5-Ethylbenzo[d][1,3]dioxole
Overview
Description
5-Ethylbenzo[d][1,3]dioxole is a heterocyclic organic compound that belongs to the family of benzodioxoles. It is a colorless liquid with a pleasant odor and is used in various fields such as medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes a benzene ring fused with a dioxole ring and an ethyl group attached to the benzene ring.
Mechanism of Action
- TIR1 plays a crucial role in root growth and development by regulating auxin-related signaling responses .
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Target of Action
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Biochemical Pathways
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Biochemical Analysis
Biochemical Properties
Related benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related benzodioxole compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethylbenzo[d][1,3]dioxole can be synthesized through various methods. One common method involves the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the dioxole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed arylation reactions . This method allows for the efficient production of the compound on a large scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
5-Ethylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anticancer and antioxidant properties.
Medicine: Research has shown that derivatives of benzodioxole exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but without the ethyl group.
Methylenedioxybenzene: Another related compound with a methylenedioxy functional group.
Safrole: A naturally occurring compound with a similar benzodioxole structure.
Uniqueness: 5-Ethylbenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGITQZGLVBTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468270 | |
Record name | 5-Ethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60373-70-8 | |
Record name | 5-Ethylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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